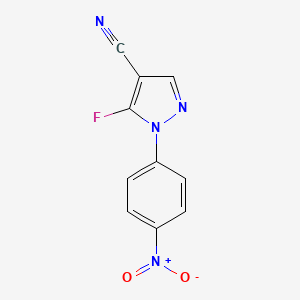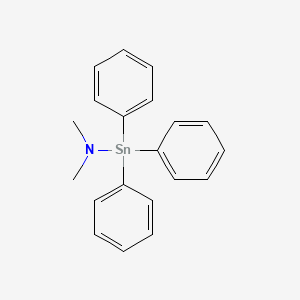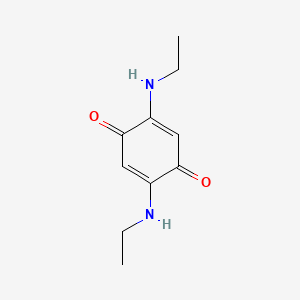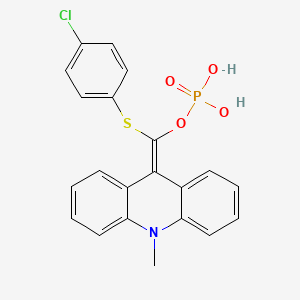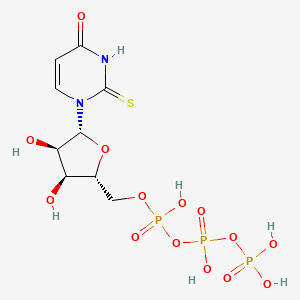
2-thioUTP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiouridine-5’-triphosphate, commonly known as 2-thioUTP, is a modified nucleotide analog. It is a sulfur-containing derivative of uridine triphosphate (UTP) where the oxygen atom at the 2-position of the uracil ring is replaced by a sulfur atom. This compound is known for its role as a potent and selective agonist at P2Y2 receptors, which are a type of purinergic receptor involved in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-thiouridine-5’-triphosphate typically involves the protection of the uridine molecule followed by the introduction of the sulfur atom at the 2-position. One common method involves the use of thiourea as the sulfur source. The protected uridine is then subjected to phosphorylation to introduce the triphosphate group. The final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production of 2-thiouridine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The compound is typically stored in solution form at low temperatures to maintain stability .
Chemical Reactions Analysis
2-thiouridine-5’-triphosphate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones under specific conditions.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The triphosphate group can be hydrolyzed to form diphosphate and monophosphate derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-thiouridine-5’-triphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and as a probe in studying nucleotide interactions.
Biology: It serves as a tool to study the role of P2Y2 receptors in cellular signaling and physiological processes.
Medicine: It is used in the development of therapeutic agents targeting purinergic receptors, particularly in the treatment of inflammatory diseases and certain types of cancer.
Industry: It is employed in the production of modified RNA for various biotechnological applications, including mRNA vaccines and gene therapy .
Mechanism of Action
2-thiouridine-5’-triphosphate exerts its effects primarily through the activation of P2Y2 receptors. Upon binding to these receptors, it triggers a cascade of intracellular signaling pathways involving the activation of phospholipase C, which leads to the production of inositol trisphosphate and diacylglycerol. These molecules, in turn, increase intracellular calcium levels and activate protein kinase C, resulting in various cellular responses such as secretion, motility, and proliferation .
Comparison with Similar Compounds
2-thiouridine-5’-triphosphate is unique among nucleotide analogs due to the presence of the sulfur atom at the 2-position, which imparts distinct chemical and biological properties. Similar compounds include:
Uridine-5’-triphosphate (UTP): The parent compound without the sulfur modification.
2’-Fluoro-2’-deoxyuridine-5’-triphosphate (2’-F-dUTP): A fluorinated analog used in similar applications.
2’-Amino-2’-deoxyuridine-5’-triphosphate (2’-NH2-dUTP): An amino-modified analog with different reactivity and stability
These compounds share some functional similarities but differ in their specific interactions with biological targets and their stability under various conditions.
Properties
Molecular Formula |
C9H15N2O14P3S |
|---|---|
Molecular Weight |
500.21 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O14P3S/c12-5-1-2-11(9(29)10-5)8-7(14)6(13)4(23-8)3-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,4,6-8,13-14H,3H2,(H,18,19)(H,20,21)(H,10,12,29)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
KHYOUGAATNYCAZ-XVFCMESISA-N |
Isomeric SMILES |
C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3',4',5',6',7',8'-hexahydro-4a'h-spiro[1,3-dithiolane-2,2'-naphthalene]-4a'-carboxylate](/img/structure/B14750508.png)

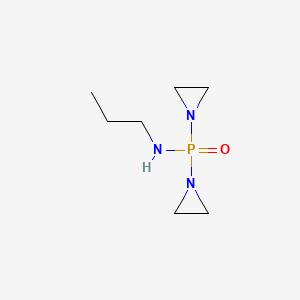
![3,5-diamino-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide](/img/structure/B14750526.png)

![6-[(3-Fluorobenzyl)sulfanyl]-9-(2-methylpropyl)-9h-purin-2-amine](/img/structure/B14750532.png)
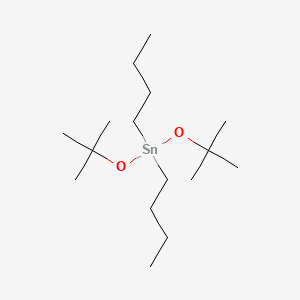
![2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid](/img/structure/B14750544.png)
